N-Methyl-1(R)-aminoindan
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R)-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
AIXUYZODYPPNAV-SNVBAGLBSA-N |
Isomeric SMILES |
CN[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CNC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Stereochemical Considerations and Synthetic Methodologies of N Methyl 1 R Aminoindan
Enantiomeric Purity and Absolute Configuration in Chemical Synthesis
The efficacy and safety of chiral pharmaceutical compounds are intrinsically linked to their enantiomeric purity and absolute configuration. For N-Methyl-1(R)-aminoindan, ensuring the desired (R)-configuration at the C1 position is paramount. Various analytical techniques are employed to determine the enantiomeric excess (ee) and confirm the absolute stereochemistry of chiral amines and their derivatives. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral derivatizing agents, is a powerful tool for this purpose. frontiersin.orgmdpi.com For instance, the formation of diastereomeric amides with a chiral reagent can lead to distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. frontiersin.org
The absolute configuration of chiral primary amines can be assigned by comparing experimental and theoretically calculated NMR data of their derivatives. frontiersin.org This involves reacting the amine with a chiral derivatizing agent and then using computational methods, such as Density Functional Theory (DFT), to predict the NMR chemical shifts for the resulting diastereomers. frontiersin.orgnih.gov By comparing the predicted and experimental data, the absolute configuration of the original amine can be confidently determined. frontiersin.org
Table 1: Methods for Determining Enantiomeric Purity and Absolute Configuration
| Method | Description | Application |
|---|---|---|
| Chiral NMR Spectroscopy | Utilizes chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Determination of enantiomeric excess (ee). |
| Computational Chemistry (DFT) | Predicts NMR chemical shifts of diastereomeric derivatives to correlate with experimental data. | Assignment of absolute configuration. |
| Chiral Chromatography (HPLC/GC) | Separates enantiomers on a chiral stationary phase. | Quantification of enantiomeric purity. |
| X-ray Crystallography | Provides the absolute structure of a crystalline derivative. | Unambiguous determination of absolute configuration. |
Dynamic Kinetic Resolution Techniques for 1-Aminoindan (B1206342) Precursors
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic mixtures, offering a theoretical yield of up to 100% of a single enantiomer. wikipedia.org This technique combines a rapid racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of the entire racemic mixture into the desired enantiomerically pure product. wikipedia.orgbeilstein-journals.org
In the context of 1-aminoindan precursors, DKR has been successfully applied to obtain enantiomerically pure (R)-1-aminoindan. researchgate.net One approach involves the use of a combination of a racemization catalyst and a lipase. For instance, a palladium-based catalyst can be employed for the racemization of (S)-1-aminoindan, while a lipase, such as Novozym 435, selectively acylates the (R)-enantiomer. researchgate.net The choice of solvent and acyl donor is crucial for the efficiency of the process. beilstein-journals.orgresearchgate.net Toluene has been identified as a suitable solvent, and acyl donors like 4-chlorophenyl valerate (B167501) have been used effectively. researchgate.net
More recent advancements have focused on developing more efficient and atom-economical DKR processes. acs.org Chemoenzymatic dynamic kinetic resolution often utilizes a transition-metal catalyst for racemization and an enzyme for the stereoselective transformation. acs.org Ruthenium and palladium catalysts have been extensively studied for the racemization of chiral amines. researchgate.netacs.org
Diastereomeric Salt Formation in Chiral Resolution of Aminoindans
Classical resolution via the formation of diastereomeric salts remains a widely used and effective method for separating enantiomers on both laboratory and industrial scales. wikipedia.orgwikipedia.org This technique involves reacting a racemic mixture of an amine, such as 1-aminoindan, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.orggoogle.com
The success of this method hinges on the selection of an appropriate resolving agent that forms well-crystalline salts with a significant difference in solubility between the two diastereomers. wikipedia.orggoogle.com Common chiral resolving agents for amines include tartaric acid and its derivatives. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. libretexts.org While this method can be highly effective, it is often empirical, and screening of various resolving agents and crystallization conditions may be necessary to achieve optimal separation. wikipedia.org
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Comments |
|---|---|---|
| Tartaric Acid | Chiral Dicarboxylic Acid | Readily available in both enantiomeric forms. |
| Camphorsulfonic Acid | Chiral Sulfonic Acid | Often provides well-crystalline salts. |
| Mandelic Acid | Chiral α-Hydroxy Acid | Used for the resolution of a variety of amines. |
| (1R,2S)-cis-1-aminoindan-2-ol | Chiral Amino Alcohol | Has been shown to be an effective resolving agent for chiral acids. google.com |
Asymmetric Synthesis Approaches for Chiral Aminoindan Scaffolds
Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for resolution of a racemic mixture. semanticscholar.org Several asymmetric strategies have been developed for the synthesis of chiral aminoindan scaffolds.
One powerful approach is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. thieme-connect.de Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been shown to be effective in catalyzing various reactions to produce chiral molecules. thieme-connect.deresearchgate.net For instance, they can catalyze the asymmetric synthesis of chiral 1-aminoindenes, which can then be hydrogenated to afford the corresponding chiral 1-aminoindanes. thieme-connect.de
Another strategy involves the use of chiral auxiliaries derived from the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. mdpi.com These auxiliaries can be temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction and are subsequently removed.
Furthermore, substrate-controlled asymmetric induction, where the existing chirality in a molecule derived from a chiral pool starting material directs the formation of new stereocenters, is a valuable technique. mdpi.com
Stereochemical Stability and Stereoinversion in Aminoindan Derivatives
The stereochemical stability of the chiral center in aminoindan derivatives is a crucial consideration, as racemization or epimerization would lead to a loss of enantiomeric purity. The C1 position in 1-aminoindan is a benzylic amine, and while generally stable, certain conditions can promote stereoinversion.
The stability of the stereocenter can be influenced by the nature and position of substituents on the indane ring. For example, studies on hydroxy-1-aminoindans have shown that the position of a hydroxyl group can significantly affect the chemical stability and reactivity of the molecule. nih.govresearchgate.net While 4- and 6-hydroxy regioisomers are stable, 5-hydroxy analogs are inherently unstable as free bases. nih.govresearchgate.net This instability is attributed to the facile conversion to reactive quinone methide intermediates. nih.govresearchgate.net
In the context of DKR, the racemization of the unwanted enantiomer is a desired process. This is often achieved through the use of a metal catalyst that facilitates the reversible cleavage and formation of the C-H bond at the stereocenter. However, under normal storage and reaction conditions for subsequent synthetic steps, it is essential that the stereochemical integrity of the desired (R)-enantiomer is maintained. The pyrrolidine (B122466) ring structure, which is related to the five-membered ring of the indane system, is known to have its conformational stability influenced by substituents, which can in turn affect the reactivity and stability of adjacent stereocenters. beilstein-journals.org
Advanced Synthetic Approaches to this compound and Related Structures
The synthesis of this compound can be approached through various synthetic routes, often starting from readily available precursors. A common strategy involves the initial preparation of enantiomerically pure 1-aminoindan, followed by N-methylation.
Preparation from 1-Indanone (B140024) Derivatives
1-Indanone and its derivatives are versatile and common starting materials for the synthesis of 1-aminoindanes. nih.govguidechem.com The synthesis of 1-indanones can be achieved through several methods, including intramolecular Friedel-Crafts reactions. guidechem.comnih.gov For example, the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides can yield 1-indanones. nih.gov
Once the 1-indanone precursor is obtained, it can be converted to 1-aminoindan through reductive amination. This typically involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or hydroxylamine, to form an imine or oxime intermediate, which is then reduced to the primary amine. Asymmetric reduction of the imine intermediate using a chiral catalyst can directly provide enantiomerically enriched 1-aminoindan.
Alternatively, the racemic 1-aminoindan can be synthesized and then resolved using the methods described previously. The final step to obtain this compound is the N-methylation of (R)-1-aminoindan. This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, or through reductive amination with formaldehyde (B43269).
Table 3: Synthesis of 1-Indanone Derivatives
| Method | Description | Starting Materials |
|---|---|---|
| Intramolecular Friedel-Crafts Acylation | Cyclization of an acyl chloride or carboxylic acid onto an aromatic ring. | 3-Arylpropionic acids, 3-Arylpropionyl chlorides |
| Palladium-Catalyzed Carbonylative Cyclization | Cyclization of unsaturated aryl iodides in the presence of carbon monoxide. | Unsaturated aryl iodides |
| Nazarov Cyclization | Acid-catalyzed cyclization of divinyl ketones. | Divinyl ketones |
Reductive Alkylation and Amination Strategies for N-Methylation
Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis and is particularly well-suited for the N-methylation of 1(R)-aminoindan. wikipedia.org This method typically involves two key steps: the formation of an imine or enamine intermediate from the primary amine and a carbonyl compound, followed by the reduction of this intermediate to the corresponding secondary amine. masterorganicchemistry.com For the synthesis of this compound, formaldehyde is the most common and cost-effective C1 source. rhhz.netnih.gov
Several reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH4) is a common choice, though more selective reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.comorganic-chemistry.org The use of formic acid as both the C1 source and the reducing agent in the Eschweiler-Clarke reaction is another effective method for the N-methylation of primary amines. rhhz.net Additionally, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) can also be employed for the reduction step. chemrxiv.org
A significant challenge in the N-methylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dimethyl-1(R)-aminoindan. acsgcipr.org Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is crucial to minimize this side product. acsgcipr.org Stepwise procedures, where the imine is pre-formed and then reduced, can also offer better control over the mono-methylation. organic-chemistry.org
Below is a table summarizing various reductive amination strategies for N-methylation:
| Carbonyl Source | Reducing Agent | Key Features | Potential Issues |
| Formaldehyde | Sodium Borohydride (NaBH4) | Cost-effective and readily available. | Can reduce the starting aldehyde if not controlled; potential for over-alkylation. |
| Formaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Selective for imine reduction in the presence of aldehydes, allowing for one-pot reactions. masterorganicchemistry.com | Toxicity of cyanide byproducts. |
| Formaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective reducing agent, often used for sensitive substrates. masterorganicchemistry.com | Higher cost compared to other borohydrides. |
| Formic Acid | Formic Acid (Eschweiler-Clarke) | Acts as both the methyl source and reducing agent. rhhz.net | Requires elevated temperatures; potential for side reactions. |
| Formaldehyde | Catalytic Hydrogenation (e.g., H2/Pd-C) | "Green" chemistry approach with water as the only byproduct. chemrxiv.org | May require specialized high-pressure equipment. |
Derivatization of Optically Pure 1-Aminoindan Intermediates
The derivatization of the amino group of optically pure 1-aminoindan is a critical step in many synthetic routes, not only for the introduction of the methyl group but also to protect the amine functionality during other chemical transformations or to facilitate analysis. researchgate.netwikipedia.org The primary goal during derivatization is to preserve the stereochemical integrity of the chiral center.
One common strategy involves the use of protecting groups. libretexts.orgorganic-chemistry.org The amino group of 1(R)-aminoindan can be converted into a less reactive functional group, such as a carbamate (B1207046) or an amide, to prevent unwanted side reactions. masterorganicchemistry.comnih.gov Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). masterorganicchemistry.com These groups can be introduced under mild conditions and later removed to regenerate the amine. For instance, a Boc-protected 1(R)-aminoindan can be N-methylated under specific conditions, followed by the removal of the Boc group to yield this compound.
Derivatization is also extensively used for the analytical assessment of enantiomeric purity. Chiral derivatizing agents (CDAs) react with the enantiomers of 1-aminoindan to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. wikipedia.orgnih.gov This is crucial for confirming the optical purity of the starting material and the final product.
The following table outlines some common derivatization strategies for chiral amines like 1-aminoindan:
| Derivatization Approach | Reagent Example | Purpose | Key Considerations |
| Protection as a Carbamate | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protection of the amino group during synthesis. masterorganicchemistry.com | The protecting group must be stable under the reaction conditions and easily removable. |
| Protection as a Carbamate | Benzyl chloroformate (Cbz-Cl) | Protection of the amino group. masterorganicchemistry.com | Can be removed by hydrogenolysis. |
| Formation of Diastereomers | Mosher's acid chloride | Determination of enantiomeric purity by NMR. wikipedia.org | The reaction should proceed to completion without racemization. |
| Formation of Diastereomers | Marfey's reagent (FDAA) | Determination of enantiomeric purity by HPLC. nih.gov | Provides high sensitivity for trace analysis of enantiomers. |
Control of Isomer Formation in the Synthesis of Aminoindan Derivatives
The control of isomer formation is paramount in the synthesis of this compound to ensure that the final product possesses the desired stereochemistry and is free from its enantiomer, (S)-N-methyl-1-aminoindan, and other diastereomers if additional chiral centers are present. rijournals.comresearchgate.net The primary stereochemical challenge is the potential for racemization of the chiral center at the C1 position. google.commanchester.ac.uk
Racemization can occur if the reaction conditions facilitate the temporary removal of the proton at the chiral center, leading to the formation of an achiral intermediate. manchester.ac.uk This is more likely to happen under harsh basic or acidic conditions or at elevated temperatures. Therefore, the choice of reagents and reaction conditions for the N-methylation and any preceding or subsequent steps must be carefully considered to maintain the optical purity of the 1(R)-aminoindan starting material.
One of the most effective strategies to ensure high enantiomeric purity is to start with an optically pure precursor. The resolution of racemic 1-aminoindan is a common industrial practice, often achieved by fractional crystallization of diastereomeric salts formed with a chiral acid. google.com Once the optically pure (R)-1-aminoindan is obtained, subsequent synthetic steps must be designed to be stereochemically conservative.
Asymmetric synthesis, where the chiral center is created with a preference for the desired stereoisomer, is another powerful approach. researchgate.netnih.gov This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. orchid-chem.com For instance, the asymmetric reduction of an imine precursor to 1-aminoindan can be accomplished using a chiral reducing agent or a catalyst that favors the formation of the (R)-enantiomer.
The table below summarizes key strategies for controlling isomer formation:
| Strategy | Description | Example |
| Use of Optically Pure Starting Material | Starting the synthesis with 1(R)-aminoindan of high enantiomeric purity, obtained through resolution of a racemic mixture. google.com | Diastereomeric salt resolution using a chiral acid like tartaric acid. |
| Stereoconservative Reactions | Employing reaction conditions and reagents that do not affect the stereochemistry of the chiral center. | Reductive amination under mild, neutral, or slightly acidic conditions to prevent racemization. wikipedia.org |
| Asymmetric Synthesis | Creating the chiral center in a stereoselective manner. researchgate.netnih.gov | Asymmetric hydrogenation of an imine using a chiral catalyst to produce (R)-1-aminoindan. |
| Chiral Auxiliaries | Temporarily incorporating a chiral molecule that directs the stereochemical outcome of a reaction. orchid-chem.com | Attaching a chiral auxiliary to a precursor molecule to guide the formation of the desired stereoisomer. |
By carefully selecting the synthetic route and reaction conditions, it is possible to synthesize this compound with high chemical and optical purity, which is essential for its intended applications.
Preclinical Metabolic Pathways and Biotransformation of Aminoindan Derivatives
Cytochrome P450-Mediated Metabolism (e.g., CYP1A2) of Rasagiline (B1678815) to 1(R)-Aminoindan
The metabolic conversion of rasagiline is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.com In vivo, rasagiline undergoes extensive hepatic metabolism, with the primary pathway being N-dealkylation to form its major metabolite, 1(R)-aminoindan. nih.gov In vitro studies have identified CYP1A2 as the principal isoenzyme responsible for this biotransformation. nih.govdrugbank.comnih.gov
The role of CYP1A2 in the metabolism of rasagiline has been well-characterized through various preclinical and clinical studies. nih.gov The process involves the oxidative removal of the N-propargyl group from the rasagiline molecule, yielding 1(R)-aminoindan. This metabolite is not an amphetamine-like compound and is considered to have its own pharmacological, including neuroprotective, properties. wikipedia.org The reliance on CYP1A2 for its metabolism means that the pharmacokinetic profile of rasagiline can be influenced by inhibitors or inducers of this specific enzyme. nih.gov
Identification of Preclinical Metabolites of Aminoindan Derivatives
Preclinical studies have identified several key metabolites of aminoindan derivatives. The metabolic profile varies significantly depending on the parent compound's structure.
For rasagiline , the main metabolite is 1(R)-aminoindan . nih.gov This compound is formed through the N-dealkylation of the parent drug. nih.gov
In contrast, selegiline (B1681611) , a related propargylamine (B41283) inhibitor, is metabolized into different products. Its major metabolites include desmethylselegiline , levoamphetamine (l-amphetamine) , and levomethamphetamine (l-methamphetamine) . nih.gov The formation of these amphetamine-based metabolites is a key distinguishing feature of selegiline's metabolism compared to that of rasagiline. wikipedia.org
Another aminoindan derivative, ladostigil , which combines features of rasagiline and rivastigmine, is metabolized to compounds including hydroxy-1-(R)-aminoindan .
The following table summarizes the primary preclinical metabolites of these aminoindan derivatives.
Table 1: Major Preclinical Metabolites of Selected Aminoindan Derivatives| Parent Compound | Major Metabolite(s) | Metabolic Pathway |
|---|---|---|
| Rasagiline | 1(R)-Aminoindan | N-dealkylation |
| Selegiline | Desmethylselegiline, l-Amphetamine, l-Methamphetamine | N-dealkylation, N-depropargylation |
| Ladostigil | Hydroxy-1-(R)-aminoindan | Hydroxylation |
Comparative Preclinical Metabolism with Parent Compounds and Related Analogs
A significant distinction in the preclinical metabolism of aminoindan derivatives is observed when comparing rasagiline and its analog, selegiline. The primary difference lies in the nature of their metabolites. nih.govwikipedia.org
Rasagiline's metabolism is characterized by the formation of 1(R)-aminoindan, a non-amphetamine metabolite. nih.gov This is in stark contrast to selegiline, which is metabolized to l-methamphetamine and l-amphetamine. drugbank.comwikipedia.org This metabolic divergence is a critical factor in the differing pharmacological profiles of the two parent compounds. The absence of amphetamine-like metabolites for rasagiline is considered a significant distinction. nih.gov
The enzymatic pathways for these two compounds also show differences. Rasagiline's metabolism is predominantly mediated by CYP1A2. nih.gov Selegiline, on the other hand, is metabolized by a different set of cytochrome P450 enzymes, including CYP2B6 and CYP2C19, and to a lesser extent, CYP2A6 and CYP3A4.
Enzyme Systems Involved in Aminoindan Biotransformation (e.g., Monoamine Oxidases)
The primary enzyme system responsible for the biotransformation of aminoindan derivatives like rasagiline and selegiline is the Cytochrome P450 (CYP) system located in the liver. nih.govpoison.org
For rasagiline , as previously noted, CYP1A2 is the major isoenzyme involved in its metabolism to 1(R)-aminoindan. nih.govdrugbank.com
The metabolism of selegiline is more complex and involves multiple CYP isoenzymes, primarily CYP2B6 and CYP2C19 . drugs.com Other enzymes like CYP2A6 and CYP3A4 also contribute to a lesser extent. drugs.com
Monoamine Oxidase (MAO) , specifically MAO-B, is the primary pharmacological target for both rasagiline and selegiline, which act as irreversible inhibitors of this enzyme. nih.govwikipedia.orgacs.orgdrugbank.com Their therapeutic effect is derived from this inhibition, which leads to increased dopamine (B1211576) levels in the brain. nih.govdrugbank.com However, MAO itself is not the enzyme system responsible for the metabolic breakdown of these drugs. nih.gov Instead, rasagiline and selegiline act as mechanism-based inhibitors (suicide inhibitors), where they covalently bind to the flavin residue of MAO, leading to its irreversible inactivation. nih.govwikipedia.org Therefore, the role of MAO in the context of these drugs is that of a target to be inhibited, rather than an enzyme that metabolizes them. nih.gov
The following table outlines the key enzyme systems involved in the biotransformation of rasagiline and selegiline.
Table 2: Enzyme Systems in the Biotransformation of Rasagiline and Selegiline| Compound | Primary Metabolizing Enzymes | Enzyme Target (for Pharmacological Action) |
|---|---|---|
| Rasagiline | Cytochrome P450 (CYP1A2) | Monoamine Oxidase B (MAO-B) |
| Selegiline | Cytochrome P450 (CYP2B6, CYP2C19, CYP2A6, CYP3A4) | Monoamine Oxidase B (MAO-B) |
Neuropharmacological Mechanisms of N Methyl 1 R Aminoindan: Preclinical Investigations
Effects on Neurotransmission Systems in Animal Models
Preclinical investigations into aminoindan compounds, particularly rasagiline (B1678815) and its metabolite 1-(R)-aminoindan, have revealed significant interactions with key monoamine neurotransmitter systems integral to motor control and mood regulation.
The aminoindan scaffold demonstrates notable modulation of the dopaminergic system, primarily through mechanisms related to the enzyme monoamine oxidase B (MAO-B) and dopamine (B1211576) transporter dynamics. Rasagiline is recognized as a potent, selective, and irreversible inhibitor of MAO-B. nih.govnih.gov This inhibition prevents the breakdown of dopamine in the presynaptic terminal and synaptic cleft, thereby increasing its availability to act on dopamine receptors.
Its major metabolite, 1-(R)-aminoindan, is a significantly weaker, reversible inhibitor of MAO-B and is not considered to contribute substantially to MAO-B inhibition at physiological concentrations. nih.govwikipedia.org However, preclinical studies have shown that 1-(R)-aminoindan can independently enhance striatal dopaminergic neurotransmission and restore levels of striatal catecholamines in animal models of Parkinson's disease induced by neurotoxins like 6-hydroxydopamine. wikipedia.orgnih.gov This suggests a modulatory role separate from potent enzyme inhibition. wikipedia.org
The position of the amino group on the indane ring is critical for its pharmacological activity. For instance, 1-aminoindane is a markedly less potent inhibitor of the dopamine transporter (DAT) compared to its positional isomer, 2-aminoindane, highlighting the structural specificity of these interactions. wikipedia.org
Inhibitory Potency of Aminoindan Isomers on Monoamine Transporters
| Compound | Dopamine Transporter (DAT) IC₅₀ | Norepinephrine (B1679862) Transporter (NET) IC₅₀ |
|---|---|---|
| 1-Aminoindane | 1000 µM | Data indicates 28-fold less potency than 2-AI |
| 2-Aminoindane | 3.3 µM | Data available |
| Amphetamine (Reference) | 0.4 µM | Data available |
This table compares the half maximal inhibitory concentration (IC₅₀) of 1-aminoindane and 2-aminoindane on the dopamine transporter, with amphetamine as a reference compound. Data indicates that 1-aminoindane is a significantly weaker dopamine reuptake inhibitor than its isomer. wikipedia.org
While direct evidence for 1-(R)-aminoindan acting as a potent serotonin (B10506) releasing agent or reuptake inhibitor is limited, other derivatives within the broader aminoindan class exhibit strong serotonergic properties. For example, N-methyl-2-aminoindane (NM2AI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) have been shown in preclinical studies to inhibit the serotonin transporter (SERT) and promote 5-HT release, akin to the action of MDMA. nih.govresearchgate.net This indicates that the aminoindan scaffold is structurally capable of significant serotonergic modulation, though the specific effects are highly dependent on the substitutions on the indane ring and the amino group. researchgate.net
Interactions of the 1-(R)-aminoindan scaffold with the noradrenergic system appear to be less pronounced than with the dopaminergic system. Preclinical data shows that 1-aminoindane is a weak inhibitor of the norepinephrine transporter (NET), being approximately 28-fold less potent than its 2-aminoindane isomer. wikipedia.org
Preclinical Neuroprotective Activities Associated with the Aminoindan Scaffold
A significant body of preclinical evidence demonstrates that the aminoindan scaffold possesses robust neuroprotective properties. These activities are attributed to mechanisms that both depend on and are independent of MAO-B inhibition, and they involve protecting neurons from a variety of toxic insults and mitigating cellular stress.
Aminoindan derivatives have shown marked success in protecting dopaminergic neurons from damage in various preclinical neurotoxicity models.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): The neurotoxin MPTP requires conversion by MAO-B to its active toxic metabolite, MPP+. Rasagiline, as a potent MAO-B inhibitor, effectively prevents this conversion, thereby protecting against MPTP-induced dopaminergic cell death, dopamine depletion, and motor deficits in mouse and non-human primate models. rasagiline.combvsalud.orgcpu.edu.cn
6-OHDA (6-hydroxydopamine): In rodent models where 6-OHDA is injected directly into the brain to selectively destroy catecholaminergic neurons, both rasagiline and its metabolite 1-(R)-aminoindan have demonstrated significant neuroprotective effects. nih.gov Studies show that treatment with rasagiline markedly increases the survival of dopaminergic neurons in the substantia nigra following a 6-OHDA lesion. nih.gov 1-(R)-aminoindan has also been shown to be effective in this model, suggesting neuroprotective actions independent of potent MAO-B inhibition. nih.gov
SIN-1 (3-morpholinosydnonimine): Both rasagiline and 1-(R)-aminoindan have demonstrated protective capabilities in cellular models against oxidative stress induced by SIN-1, a compound that generates peroxynitrite. researchgate.net
These neuroprotective effects are partly attributed to the N-propargylamine group present in rasagiline, which confers anti-apoptotic properties. nih.govnih.gov Rasagiline has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov
Summary of Neuroprotective Effects of Aminoindans in Preclinical Models
| Compound | Neurotoxin Model | Animal/Cell Model | Observed Protective Effect |
|---|---|---|---|
| Rasagiline | MPTP | Non-human primate | Attenuated motor impairment and loss of dopaminergic cells. rasagiline.com |
| Rasagiline | 6-OHDA | Rat | Markedly increased survival of dopaminergic neurons (+97% to +119%). nih.gov |
| 1-(R)-Aminoindan | 6-OHDA | Rat | Reversed behavioral asymmetry and restored striatal catecholamines. nih.gov |
| Rasagiline & 1-(R)-Aminoindan | SIN-1 | Cell culture | Protected against oxidative stress-induced cell death. researchgate.net |
This table summarizes key findings on the neuroprotective activities of rasagiline and 1-(R)-aminoindan against various neurotoxins in preclinical studies.
A primary mechanism underlying the neuroprotective action of the aminoindan scaffold is the mitigation of oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key pathological feature in many neurodegenerative diseases.
Rasagiline mitigates oxidative stress through a dual action. Firstly, by inhibiting MAO-B, it reduces the oxidative deamination of dopamine, a process that generates hydrogen peroxide and other ROS. nih.gov Secondly, chronic administration of rasagiline has been shown to upregulate the expression and activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. nih.gov
Anti-Apoptotic Mechanisms in Preclinical Cell and Animal Models
In studies involving aged animal models, chronic administration of 1-(R)-aminoindan has been shown to favorably alter the balance of these regulatory proteins. Specifically, treatment led to an upregulation of the mRNA expression of the pro-survival protein Bcl-2. nih.govresearchgate.net This was accompanied by an increase in the anti-apoptotic index, calculated as the ratio of Bcl-2 to the pro-apoptotic protein Bax. nih.govresearchgate.net A higher Bcl-2/Bax ratio is associated with increased cell survival, as Bcl-2 can inhibit the actions of Bax, thereby preventing the initiation of the mitochondrial death cascade. nih.govnih.gov
The parent compound, rasagiline, has also been shown to protect dopaminergic cells from apoptosis by preventing the activation of caspase-3 and subsequent DNA fragmentation, key events in the execution phase of apoptosis. nih.govresearchgate.net This neuroprotection is linked to the stabilization of the mitochondrial membrane potential. nih.govresearchgate.net Studies suggest that 1-(R)-aminoindan exerts its anti-apoptotic activity through a similar spectrum of biochemical mechanisms as its parent molecule. researchgate.net
| Model | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Aged Mice & Rats | Increased neuronal survival | Upregulation of pro-survival Bcl-2 mRNA; Increased Bcl-2/Bax ratio | nih.govresearchgate.net |
| Dopaminergic SH-SY5Y cells (Rasagiline) | Protection from toxin-induced apoptosis | Stabilization of mitochondrial membrane potential; Inhibition of caspase-3 activation | nih.govresearchgate.net |
Prevention of Glutamate-Induced Excitotoxicity in Preclinical Models
Glutamate-induced excitotoxicity is a pathological process where excessive activation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. nih.govnih.gov This mechanism is implicated in various neurological conditions. explorationpub.comfrontiersin.org
Preclinical research indicates that 1-(R)-aminoindan and its parent compound rasagiline can provide neuroprotection against glutamatergic excitotoxicity. In in-vitro hippocampal slice models, both rasagiline and 1-(R)-aminoindan demonstrated an ability to attenuate glutamatergic transmission. researchgate.net Notably, these effects were observed to be independent of the compound's monoamine oxidase B (MAO-B) inhibitory activity, as 1-(R)-aminoindan is a weak MAO-B inhibitor. nih.govresearchgate.net The findings suggest a direct modulatory effect on glutamate receptor-mediated signaling pathways, contributing to the compound's neuroprotective profile. researchgate.net
Impact on Age-Related Neurobehavioral Functions in Aged Animals
The neuroprotective properties of 1-(R)-aminoindan extend to functional outcomes in aged animal models, where it has been shown to mitigate age-related declines in cognitive and neurobehavioral performance. nih.govresearchgate.net
In a comprehensive study using 24-month-old mice, chronic treatment with 1-(R)-aminoindan resulted in a significant positive impact on a range of neuropsychiatric and cognitive functions. nih.gov Animals treated with the compound showed improvements in tasks designed to assess spatial learning, memory retention, and working memory. nih.govresearchgate.net Furthermore, enhancements in learning abilities and nest-building behavior, a measure of well-being and complex sequential behavior in mice, were also observed. nih.gov The study also noted an antidepressant-like effect of the treatment. These beneficial outcomes were subsequently confirmed in aged rats, indicating a consistent effect across rodent models of aging. nih.gov
| Behavioral Domain | Assessment Task / Observation | Observed Effect of 1-(R)-aminoindan | Animal Model | Reference |
|---|---|---|---|---|
| Cognition & Learning | Spatial Learning & Memory Retention | Improved Performance | Aged Mice | nih.gov |
| Cognition & Learning | Working Memory | Improved Performance | Aged Mice | nih.gov |
| Complex Behavior | Nest Building Behavior | Improved Performance | Aged Mice | nih.gov |
| Mood/Affect | General Behavioral Assays | Antidepressant-like Effect | Aged Mice | nih.govresearchgate.net |
Modulation of Neurotrophic Factor Expression in Preclinical Settings
A key aspect of the neuroprotective action of 1-(R)-aminoindan involves its ability to enhance the expression of several critical neurotrophic factors. These proteins are essential for neuronal growth, survival, differentiation, and synaptic plasticity.
Brain-Derived Neurotrophic Factor (BDNF) Upregulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. biorxiv.orgresearcher.lifemdpi.com Studies in aged mice have demonstrated that chronic treatment with 1-(R)-aminoindan significantly increases the expression levels of BDNF. nih.govresearchgate.net This upregulation was specifically observed in the striatum and hippocampus, brain regions vital for motor control, learning, and memory. nih.gov The parent compound, rasagiline, has also been shown to enhance BDNF expression, suggesting that this mechanism is a key component of its neuroprotective action. nih.govnih.gov
Nerve Growth Factor (NGF) Enhancement
Nerve Growth Factor (NGF) is a neurotrophic factor primarily involved in the regulation of growth, maintenance, and survival of target neurons. nih.gov Similar to its effects on BDNF, preclinical investigations have shown that chronic administration of 1-(R)-aminoindan to aged mice significantly enhances the expression of NGF. nih.govresearchgate.net This effect was also localized to the striatum and hippocampus, further highlighting the compound's ability to bolster the neurotrophic environment in brain regions susceptible to age-related decline. nih.gov
Glial Cell Line-Derived Neurotrophic Factor (GDNF) Considerations (as related to parent compounds)
Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent survival factor for several neuronal populations, including the dopaminergic neurons that degenerate in Parkinson's disease. mdpi.comnih.govplos.org Preclinical studies have shown that rasagiline, the N-propargyl derivative of 1-(R)-aminoindan, can increase the protein and mRNA levels of GDNF. nih.govnih.gov However, research in neuroblastoma cell lines indicated that an aminoindan analogue lacking the propargyl group did not produce the same effect. This suggests that the propargyl moiety present on the parent compound, rasagiline, is important for the induction of GDNF. ovid.com Therefore, while GDNF upregulation is a feature of rasagiline's neuroprotective profile, this specific mechanism may not be directly attributable to its 1-(R)-aminoindan metabolite.
Molecular and Cellular Mechanisms of N Methyl 1 R Aminoindan Action: Preclinical Insights
Mitochondrial Integrity and Bioenergetics Modulation by Aminoindans
Aminoindan derivatives, including N-Methyl-1(R)-aminoindan, have demonstrated significant effects on mitochondrial integrity and bioenergetics in preclinical models. These compounds exert their protective actions by targeting key components of mitochondrial-mediated cell death pathways.
Prevention of Mitochondrial Permeability Transition Pore (mPTP) Opening
A critical mechanism by which aminoindans protect cells is through the prevention of the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors, ultimately causing cell death.
Preclinical studies have shown that N-propargyl-1(R)-aminoindan, a closely related compound, effectively inhibits the opening of the mPTP induced by various neurotoxins. This protective effect is observed through the inhibition of mitochondrial swelling and the maintenance of mitochondrial function in the presence of toxins that would otherwise trigger pore opening. By preventing the formation of the mPTP, these aminoindan derivatives help to preserve mitochondrial integrity and prevent the initiation of the apoptotic cascade.
Maintenance of Mitochondrial Membrane Potential
The maintenance of the mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production and viability. A collapse in ΔΨm is an early event in apoptosis. Aminoindan derivatives have been shown to preserve the mitochondrial membrane potential in the face of cellular stress.
Regulation of Apoptotic Pathways by Aminoindan Derivatives
Aminoindan derivatives exert profound regulatory effects on various apoptotic pathways, primarily by modulating the expression and function of key proteins involved in programmed cell death.
Bcl-2 Family Protein Modulation (e.g., Bcl-2/Bax Ratio)
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The ratio of these proteins is a critical determinant of cell fate. Aminoindan derivatives have been shown to favorably modulate this ratio to promote cell survival.
The neuroprotective effects of N-propargyl-1(R)-aminoindan are associated with the upregulation of the anti-apoptotic protein Bcl-2. rasagiline.com By increasing the expression of Bcl-2, these compounds shift the cellular balance towards survival, effectively counteracting the pro-apoptotic signals initiated by cellular stress. This modulation of the Bcl-2/Bax ratio is a key mechanism by which aminoindans inhibit the mitochondrial pathway of apoptosis.
| Research Finding | Compound | Effect | Reference |
| Upregulation of Bcl-2 | N-propargyl-1(R)-aminoindan | Increased expression of the anti-apoptotic protein Bcl-2. | rasagiline.com |
| Favorable Bcl-2/Bax Ratio | N-propargyl-1(R)-aminoindan | Shifts the cellular balance towards survival by increasing the ratio of anti-apoptotic to pro-apoptotic proteins. |
Caspase Activation Inhibition (e.g., Caspase 3)
Caspases are a family of proteases that execute the final stages of apoptosis by cleaving a wide range of cellular substrates. The activation of effector caspases, such as caspase-3, is a point of no return in the apoptotic process. Aminoindan derivatives have been demonstrated to effectively inhibit the activation of these key executioner enzymes.
Studies have shown that N-propargyl-1(R)-aminoindan can completely suppress the activation of caspases, including caspase-3, in response to apoptotic stimuli. rasagiline.com This inhibition of caspase activation prevents the downstream events of apoptosis, such as DNA fragmentation and the dismantling of the cell. By blocking this critical step, aminoindans effectively halt the progression of programmed cell death.
| Research Finding | Compound | Effect | Reference |
| Suppression of Caspase Activation | N-propargyl-1(R)-aminoindan | Complete inhibition of the activation of executioner caspases, including caspase-3. | rasagiline.com |
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Nuclear Translocation
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a classic glycolytic enzyme that has been implicated in non-metabolic processes, including apoptosis. Under conditions of cellular stress, GAPDH can translocate to the nucleus, where it participates in a cell death signaling cascade. Propargylamines, including N-propargyl-1(R)-aminoindan and its metabolite 1-R-aminoindan, have been shown to prevent this nuclear translocation. nih.govrasagiline.com
This inhibitory action is thought to occur by maintaining GAPDH in its dimeric form, which prevents its movement into the nucleus. rasagiline.com By blocking the nuclear translocation of GAPDH, these compounds interfere with a specific apoptotic signaling pathway, contributing to their neuroprotective effects. nih.gov Research has shown that both N-propargyl-1(R)-aminoindan and 1-R-aminoindan can reduce the nuclear accumulation of GAPDH induced by cellular insults. nih.gov
| Research Finding | Compound(s) | Effect | Reference(s) |
| Prevention of GAPDH Nuclear Translocation | N-propargyl-1(R)-aminoindan, 1-R-aminoindan | Inhibits the movement of GAPDH from the cytoplasm to the nucleus during apoptosis. | nih.govrasagiline.com |
| Maintenance of GAPDH Dimerization | Propargylamines | Presumed to maintain GAPDH in its dimeric state, preventing nuclear translocation. | rasagiline.com |
Antioxidant Enzyme System Enhancement
There is no available preclinical data from the conducted searches to suggest that this compound directly enhances the antioxidant enzyme system.
Catalase Activity Upregulation
No studies were identified that specifically investigate the effect of this compound on catalase activity.
Superoxide (B77818) Dismutase (SOD) Activity Modulation
Specific research on the modulation of superoxide dismutase activity by this compound is not present in the available literature.
Glutathione-Dependent Antioxidant Enzyme Activities
There is a lack of preclinical findings detailing the influence of this compound on glutathione-dependent antioxidant enzymes, such as glutathione peroxidase or glutathione reductase.
Protein Kinase Pathways Activation
Protein kinases are crucial mediators of intracellular signaling cascades that regulate a multitude of cellular processes, including cell survival, proliferation, and differentiation. Preclinical evidence suggests that compounds structurally related to this compound can modulate several key protein kinase pathways, pointing towards a potential mechanism for their neuroprotective effects.
The Tropomyosin receptor kinase B (TrkB) is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin essential for neuronal survival, growth, and synaptic plasticity. Activation of the TrkB receptor triggers downstream signaling cascades that promote neuroprotection. While direct preclinical studies specifically demonstrating the activation of TrkB receptors by this compound are not yet available, the broader context of neuroprotection associated with related compounds suggests this pathway as a plausible area for future investigation. The neuroprotective effects of BDNF are mediated through its binding to and activation of the TrkB receptor, which is a receptor tyrosine kinase nih.gov.
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that plays a central role in promoting cell survival and inhibiting apoptosis. This pathway is implicated in the neuroprotective mechanisms of various therapeutic agents. Although direct preclinical evidence of this compound activating the PI3K pathway is not currently available, the established role of this pathway in neuronal survival makes it a relevant area of interest for the neuroprotective actions of this compound and its analogs nih.govnih.gov. The PI3K/Akt pathway is known to be a vital signaling cascade for neuron cell growth, development, and survival, and it can suppress apoptosis by downregulating pro-apoptotic proteins nih.gov.
Protein Kinase C (PKC) is a family of serine/threonine kinases involved in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. Preclinical studies on rasagiline (B1678815) and the related compound TV3326 have shown that these molecules can influence the processing of amyloid precursor protein (APP) through the activation of PKC nih.gov. This activation is linked to an increase in the release of the soluble, non-amyloidogenic form of APP (sAPPα), a process that is considered neuroprotective. This suggests that the aminoindan moiety may contribute to the activation of PKC, which in turn could be a key component of its neuroprotective mechanism.
Table 1: Preclinical Findings on PKC Activation by Rasagiline and Related Compounds
| Compound | Model System | Observed Effect on PKC Pathway | Reference |
| Rasagiline | PC-12 cells, SH-SY5Y cells | Upregulation of PKC, leading to increased sAPPα release. | nih.gov |
| TV3326 | PC-12 cells, SH-SY5Y cells | Upregulation of PKC, leading to increased sAPPα release. | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide range of cellular responses, including proliferation, differentiation, and stress responses. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs nih.gov. Similar to PKC, preclinical research has indicated that rasagiline and TV3326 can upregulate the MAP kinase pathway, which is also involved in the processing of APP towards the non-amyloidogenic pathway nih.gov. The activation of the MAPK pathway by these compounds further supports the potential for this compound to exert its neuroprotective effects through the modulation of these critical signaling cascades.
Ligand Receptor and Enzyme Interactions of N Methyl 1 R Aminoindan: Preclinical Characterization
Monoamine Oxidase (MAO) Inhibition Profile
N-Methyl-1(R)-aminoindan is an active metabolite of the irreversible MAO-B inhibitor, rasagiline (B1678815). Unlike its parent compound, this compound demonstrates distinct characteristics in its interaction with monoamine oxidase enzymes.
MAO-A Inhibition Profile
This compound also acts as a reversible inhibitor of monoamine oxidase A (MAO-A). nih.govnih.gov However, specific quantitative data, such as IC50 or Ki values that would define its potency and selectivity for the MAO-A isoform, are not extensively detailed in the reviewed preclinical literature.
Structural Basis of MAO Binding and Active Site Interactions (e.g., Crystal Structures with MAO B)
The structural basis for the interaction between this compound and human MAO-B has been elucidated through high-resolution crystal structures. nih.gov These studies reveal that the inhibitor binds within the active site of the enzyme, positioning itself in the substrate cavity directly in front of the FAD cofactor. nih.gov
The orientation of the aminoindan ring of this compound within the active site is notably different from that of its parent compound, rasagiline. nih.govnih.gov Specific interactions that stabilize the binding include the formation of hydrogen bonds between the inhibitor's amino group and two water molecules within the active site. Furthermore, the N-methyl group is situated within an aromatic cage formed by the side chains of two tyrosine residues, Tyr398 and Tyr435. nih.gov In binding, the compound displaces a water molecule that is typically present in this part of the MAO-B structure. The crystallographic data show the amino group and the N-methyl group to be positioned at distances of 4.6 Å and 4.1 Å, respectively, from the flavin ring of the FAD cofactor. nih.gov
| Inhibitor Moiety | Interacting Residue/Molecule | Type of Interaction | Distance from Flavin Ring |
|---|---|---|---|
| Amino group | Water Molecules | Hydrogen Bonds | 4.6 Å |
| N-methyl group | Tyr398 and Tyr435 | Aromatic Cage Interaction | 4.1 Å |
Interactions with Other Neurotransmitter Receptors
Glutamate (B1630785) Receptor Antagonism (NMDA, AMPA, Metabotropic)
Based on a review of available preclinical literature, there is no significant data detailing the direct interaction or antagonistic activity of this compound with ionotropic (NMDA, AMPA) or metabotropic glutamate receptors.
Adrenergic Receptor Affinity (e.g., α2-adrenoceptors)
Information regarding the binding affinity of this compound for adrenergic receptors, including α2-adrenoceptors, is not available in the reviewed scientific literature.
Serotonin (B10506) Receptor Affinity
The interaction of this compound with serotonin (5-HT) receptors is a critical aspect of its preclinical profile. The 5-HT system is intricately involved in the regulation of mood, cognition, and various physiological processes.
5-HT1A Receptor
The 5-HT1A receptor, a subtype of the serotonin receptor family, is a well-established target for anxiolytic and antidepressant medications. Preclinical data on the direct binding affinity of this compound for the 5-HT1A receptor is not extensively available in the public domain. However, studies on the parent compound, rasagiline, and its major metabolite, (R)-1-aminoindan, indicate a general lack of significant affinity for serotonergic receptors. nih.gov For context, other aminoindan derivatives have been shown to interact with 5-HT1A receptors, though with varying affinities. researchgate.net Without specific binding studies for this compound, its direct affinity for the 5-HT1A receptor remains to be definitively characterized.
5-HT2B Receptor
The 5-HT2B receptor is implicated in a range of physiological and pathological processes. Some ring-substituted 2-aminoindan (B1194107) derivatives have demonstrated moderate affinity for the 5-HT2B receptor. researchgate.netnih.gov For instance, 5-methoxy-2-aminoindan (5-MeO-AI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) have been reported to bind to this receptor subtype. researchgate.net However, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at the 5-HT2B receptor are not currently available in published preclinical studies.
Dopamine (B1211576) Receptor Interactions
The dopaminergic system is crucial for motor control, motivation, and reward. The interaction of this compound with dopamine receptors, particularly the D3 subtype, is of significant interest.
D3 Receptor
The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders. There is a notable absence of specific preclinical data quantifying the binding affinity of this compound for the dopamine D3 receptor. While the parent compound rasagiline is known for its effects on the dopaminergic system through monoamine oxidase-B (MAO-B) inhibition, the direct receptor binding profile of its N-methylated metabolite is not well-documented. nih.gov
Transporter Interactions
Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft.
Preclinical evaluation of various aminoindan derivatives has revealed a range of interactions with these transporters. For example, 2-aminoindan (2-AI) acts as a selective substrate for NET and DAT, while ring substitutions can shift selectivity towards SERT. nih.govnih.gov The major metabolite of rasagiline, (R)-1-aminoindan, is reported to have weak or no significant inhibitory activity on monoamine transporters. wikipedia.org However, specific inhibition constants (Kᵢ or IC₅₀ values) for this compound at DAT, NET, and SERT have not been reported in the available scientific literature.
Table 1: Monoamine Transporter Affinity of Select Aminoindan Derivatives (for illustrative purposes)
| Compound | DAT (Kᵢ, nM) | NET (Kᵢ, nM) | SERT (Kᵢ, nM) |
|---|---|---|---|
| 2-Aminoindan (2-AI) | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | Lower potency | Lower potency | Higher potency |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Weaker effects | Moderately selective | Moderately selective |
| This compound | Data not available | Data not available | Data not available |
This table illustrates the varied transporter affinities within the aminoindan class; specific quantitative data for this compound is not available.
Binding to Translocator Protein (TSPO) Ligands
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is involved in various cellular processes, including steroidogenesis and neuroinflammation. nih.govmdpi.com It is considered a biomarker for neuroinflammation, and various ligands have been developed to study its function. nih.gov
There is currently no available preclinical data to suggest or quantify the binding affinity of this compound for the translocator protein. The interaction of this specific compound with TSPO remains an area for future investigation.
Structure Activity Relationships Sar and Derivatives of the Aminoindan Scaffold
Impact of N-Methylation and Other Substituents on Pharmacological Activity
The pharmacological profile of aminoindan derivatives is highly sensitive to substitutions on both the nitrogen atom and the indane ring system. N-methylation, the addition of a methyl group to the amino nitrogen, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. This modification can enhance lipophilicity, potentially improving bioavailability and the ability to cross the blood-brain barrier.
While N-Methyl-1(R)-aminoindan is a key structure, the most studied modifications involve the addition of a propargyl group (a three-carbon chain with a triple bond) to the nitrogen, as seen in rasagiline (B1678815) (N-propargyl-1(R)-aminoindan). This specific substitution is crucial for its potent and irreversible inhibition of monoamine oxidase B (MAO-B). The propargyl group covalently binds to the flavin cofactor of the enzyme, leading to its inactivation.
Substitutions on the aromatic ring of the aminoindan structure also modulate activity. For instance, in the related 2-aminoindan (B1194107) series, adding substituents to the ring can shift the compound's selectivity between different monoamine transporters. Ring substitution can increase potency for the serotonin (B10506) transporter (SERT) while decreasing it for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This highlights that while the core aminoindan structure provides the basic framework, specific substitutions are key to fine-tuning the pharmacological target. rasagiline.comgoogle.com
Table 1: Effect of Ring Substitution on Transporter Selectivity in 2-Aminoindan Derivatives
| Compound | Substitution | Primary Transporter Selectivity |
| 2-Aminoindan (2-AI) | Unsubstituted | NET and DAT rasagiline.comacs.org |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-methylenedioxy | SERT and NET rasagiline.comacs.org |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-methoxy | SERT rasagiline.comacs.org |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-methoxy, 6-methyl | Highly selective for SERT rasagiline.comacs.org |
Stereoisomeric Activity and Enantiomeric Potency Differences within Aminoindan Derivatives
Stereochemistry plays a pivotal role in the biological activity of aminoindan derivatives. The chiral center at the first carbon of 1-aminoindan (B1206342) means it can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Biological systems, being chiral themselves, often exhibit significant stereoselectivity, meaning one enantiomer is often much more potent or has a different pharmacological profile than the other.
A classic example is found in N-propargyl-1-aminoindan. The (R)-enantiomer, rasagiline, is a highly potent, irreversible inhibitor of MAO-B. xjtlu.edu.cn In stark contrast, its (S)-enantiomer, known as TVP-1022, is thousands of times less potent as an MAO inhibitor. xjtlu.edu.cntaylorandfrancis.com This striking difference underscores the precise three-dimensional fit required for the drug to bind to the active site of the MAO-B enzyme. The racemic mixture (containing both enantiomers) shows approximately half the potency of the pure (R)-enantiomer, indicating that the (S)-enantiomer does not interfere with the binding of the active (R)-form. xjtlu.edu.cn
Interestingly, while the MAO-B inhibitory activity is highly dependent on the (R) configuration, some neuroprotective properties are observed with both enantiomers. taylorandfrancis.comnih.gov This suggests that the neuroprotective mechanism may be, at least in part, independent of MAO-B inhibition and related to other structural features of the molecule, such as the propargylamine (B41283) moiety. taylorandfrancis.comhuji.ac.il
Table 2: Enantiomeric Potency for MAO-B Inhibition
| Compound | Enantiomer | Relative MAO-B Inhibitory Potency | In Vitro IC50 (Rat Brain MAO-B) |
| Rasagiline | (R)-(+) | Highly Potent | 4.43 nM xjtlu.edu.cn |
| TVP-1022 | (S)-(-) | Very Weak (over 1000x less potent than Rasagiline) taylorandfrancis.com | >10,000 nM xjtlu.edu.cn |
Exploration of Aminoindan Scaffold Modifications for Enhanced Preclinical Neuroprotective Properties
Research has shown that the neuroprotective effects of aminoindan derivatives are not solely linked to MAO inhibition. taylorandfrancis.com This discovery has spurred the exploration of scaffold modifications aimed at enhancing these intrinsic protective properties. A key finding is that the propargylamine group, present in rasagiline and its derivatives, is a critical pharmacophore for neuroprotection. taylorandfrancis.comnih.gov This moiety is associated with the stabilization of the mitochondrial membrane potential and the induction of anti-apoptotic proteins like Bcl-2. taylorandfrancis.comnih.gov
Even the primary metabolite of rasagiline, 1-(R)-aminoindan, which lacks the propargyl group and has no significant MAO-inhibiting activity, retains neuroprotective effects. rasagiline.com This indicates that the core aminoindan structure itself contributes to cytoprotection. The metabolite of ladostigil, hydroxy-1-(R)-aminoindan, also demonstrates similar neuroprotective properties. rasagiline.com These neuroprotective actions are linked to the activation of signaling pathways, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival. nih.goveurekaselect.com
Efforts to enhance neuroprotection have focused on creating multi-target drugs that combine the propargylaminoindan scaffold with other functional groups. This strategy aims to tackle multiple pathological pathways in neurodegenerative diseases simultaneously. By retaining the core structure responsible for intrinsic neuroprotection while adding moieties that can, for example, chelate iron or inhibit other enzymes, researchers aim to create more effective therapeutic agents. nih.govmdpi.com
Development of Hybrid Molecules Incorporating the Aminoindan Moiety
Building on the SAR of the aminoindan scaffold, researchers have developed hybrid molecules that combine the features of this compound derivatives with other pharmacologically active moieties. This multi-target approach aims to address the complex, multifactorial nature of neurodegenerative disorders.
Aminoindan-Carbamate Hybrids (e.g., Ladostigil and related compounds)
Ladostigil is a prime example of a rationally designed hybrid molecule. It merges the N-propargyl-(3R)-aminoindan pharmacophore from rasagiline with a carbamate (B1207046) moiety characteristic of cholinesterase inhibitors like rivastigmine. nih.govwikipedia.org This design creates a single molecule with dual-action capabilities: it inhibits both MAO-A and MAO-B in the brain and also inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). taylorandfrancis.comnih.gov
The combination of these activities is intended to provide broader therapeutic benefits for conditions like Alzheimer's disease, where both monoaminergic and cholinergic deficits are present. nih.gov Ladostigil not only increases levels of dopamine and other monoamines but also boosts acetylcholine (B1216132) levels, addressing both motor and cognitive symptoms. Furthermore, it retains the potent neuroprotective properties associated with the rasagiline portion of the molecule. taylorandfrancis.com
Ferroptosis Inhibitors with Aminoindan Structure
Ferroptosis is a form of iron-dependent regulated cell death characterized by lipid peroxidation, which has been implicated in neurodegenerative diseases. A key strategy to inhibit ferroptosis is through iron chelation. This has led to the development of another class of hybrid molecules based on the aminoindan scaffold.
The compound M30 was designed by incorporating the N-propargylamino moiety of rasagiline into the structure of an iron-chelating agent, 8-hydroxyquinoline. nih.gov This creates a multifunctional compound that acts as a brain-selective MAO-A and MAO-B inhibitor, an iron chelator, and a neuroprotective agent. nih.gov By sequestering excess iron, M30 can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction, a key step in oxidative damage and ferroptosis. This dual function of MAO inhibition and iron chelation makes such compounds promising candidates for mitigating the complex neurodegenerative processes where oxidative stress and iron dysregulation are prominent. nih.gov
Structural Determinants for Cellular Localization and Ion Coordination in Derivatives
The therapeutic efficacy of aminoindan derivatives is also influenced by their ability to reach specific subcellular compartments and interact with metal ions. The structural features of these molecules are critical determinants of these properties.
The neuroprotective actions of rasagiline and its derivatives are closely linked to their effects on mitochondria. taylorandfrancis.com These compounds have been shown to prevent the fall in mitochondrial membrane potential, a key early event in apoptosis, or programmed cell death. huji.ac.il It is hypothesized that the propargylamine moiety may interact with components of the mitochondrial permeability transition pore (MPTP), preventing its opening and the subsequent release of apoptotic factors. taylorandfrancis.com The lipophilic nature of the aminoindan structure facilitates its passage across cellular and mitochondrial membranes, allowing it to accumulate in this critical organelle.
Preclinical Biological Evaluation of Aminoindane Derivatives Beyond Neuroprotection (e.g., Antibacterial Activity)
While the primary focus of research on aminoindan scaffolds, including this compound, has been on their neuroprotective properties, recent preclinical studies have explored their potential in other therapeutic areas, notably as antibacterial agents. researchgate.netnih.govnih.govresearchgate.net The aminoindane ring is a versatile skeletal structure that has been investigated for a range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. researchgate.net This has led to the evaluation of aminoindan derivatives against clinically significant pathogens.
Research has been directed towards addressing the urgent need for new antibiotics due to the rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. researchgate.netresearchgate.net A study investigating the antibacterial effects of a series of previously synthesized aminoindane derivatives (compounds 5, 6, 7, 8, and 9) utilized disc diffusion and microdilution techniques to determine their efficacy against these two pathogens. researchgate.netresearchgate.net
The investigation revealed that compounds 8 and 9 exhibited inhibitory activity against both A. baumannii and MRSA, whereas compounds 5, 6, and 7 showed no antibacterial effect. researchgate.netresearchgate.net Specifically, compounds 8 and 9 produced zones of inhibition with diameters ranging from 0.7 to 1.0 mm against both bacterial strains. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) values for these active compounds were found to be in the range of 3.9025–15.625 µg/ml, indicating potent antibacterial activity. researchgate.netresearchgate.net
These findings suggest that certain derivatives of the aminoindane ring could serve as effective antibacterial agents against both Gram-positive (MRSA) and Gram-negative (A. baumannii) bacteria. researchgate.net The differential activity observed among the tested compounds points to a clear structure-activity relationship. The inactive compounds (5, 6, and 7) were distinguished from the active compounds (8 and 9) by the nature of their side groups. researchgate.net Compound 8 possesses a carboxylic acid functional group, while compound 9 contains a sulfamoyl carbamate group. researchgate.net The presence of these specific functional groups is believed to be responsible for the observed antimicrobial properties, a concept supported by existing literature on other molecular scaffolds. researchgate.net This highlights that while the core aminoindane structure is a valuable scaffold, specific substitutions are crucial for conferring antibacterial activity. researchgate.net
The following table summarizes the key findings from the preclinical evaluation of these aminoindane derivatives:
| Compound | Target Bacteria | Method | Results | Conclusion |
| Compound 5 | A. baumannii, MRSA | Disc Diffusion | No zone of inhibition | Inactive |
| Compound 6 | A. baumannii, MRSA | Disc Diffusion | No zone of inhibition | Inactive |
| Compound 7 | A. baumannii, MRSA | Disc Diffusion | No zone of inhibition | Inactive |
| Compound 8 | A. baumannii, MRSA | Disc Diffusion & Microdilution | Zone of inhibition: 0.7-1.0 mm; MIC: 3.9025–15.625 µg/ml | Active |
| Compound 9 | A. baumannii, MRSA | Disc Diffusion & Microdilution | Zone of inhibition: 0.7-1.0 mm; MIC: 3.9025–15.625 µg/ml | Active |
Future Research Directions and Methodological Advances
Advanced Preclinical Models for Investigating Aminoindan-Related Neurodegeneration
The development and utilization of more sophisticated preclinical models are crucial for gaining deeper insights into the neuroprotective effects of aminoindan derivatives. While traditional in vitro and in vivo models have been instrumental, the field is moving towards models that more accurately recapitulate the complexity of human neurodegenerative diseases.
In Vitro Models: Initial studies on the neuroprotective effects of aminoindan, the major metabolite of rasagiline (B1678815), utilized cultured PC-12 and human neuroblastoma SK-N-SH cells. nih.govnih.gov These models demonstrated that aminoindan possesses neuroprotective properties, for instance, by protecting against apoptosis induced by serum and nerve growth factor withdrawal or against neurotoxins like 6-hydroxydopamine. nih.govnih.gov
Future research will likely focus on more advanced in vitro systems:
3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, including neurospheroids and brain organoids derived from human induced pluripotent stem cells (iPSCs), offer a more physiologically relevant environment compared to traditional 2D cultures. j-alz.comnih.govresearchgate.net These models can better mimic the cell-cell interactions and extracellular matrix environment of the human brain, providing a more accurate platform to study the effects of aminoindan derivatives on neuronal survival, neurite outgrowth, and synapse formation in the context of neurodegenerative pathologies like Alzheimer's and Parkinson's disease. j-alz.comnih.gov For example, 3D cultures of dopaminergic neurons have been shown to progressively degenerate when carrying mutations associated with Parkinson's disease, a phenomenon not always observed in 2D cultures without external stressors. j-alz.com
Organs-on-a-Chip: Microfluidic devices, often referred to as "organs-on-a-chip," are emerging as powerful tools for modeling complex biological systems. labnews.co.ukhyms.ac.ukmichaeljfox.orgparkinsonsnewstoday.com A "brain-on-a-chip" or a "gut-brain-axis-on-a-chip" could be used to investigate the metabolism, transport, and neuroprotective effects of N-Methyl-1(R)-aminoindan in a dynamic system that simulates human physiology more closely. labnews.co.ukhyms.ac.uk These models can incorporate different cell types, such as neurons, astrocytes, and microglia, to study the interplay between neuroprotection and neuroinflammation. nih.govnih.gov
In Vivo Models: Animal models remain essential for studying the systemic effects and therapeutic potential of drug candidates. Research on rasagiline and its metabolites has utilized various in vivo models, including those with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced neurotoxicity. rasagiline.com Future in vivo studies will likely involve:
Transgenic Animal Models: The use of transgenic mice that express genes associated with familial forms of neurodegenerative diseases, such as alpha-synuclein (B15492655) in a model of Multiple System Atrophy (MSA), has already shown the neuroprotective potential of rasagiline. nih.gov Future studies will likely employ more refined transgenic models that better replicate the progressive nature of these diseases to evaluate the long-term disease-modifying effects of aminoindan derivatives.
The table below summarizes some of the advanced preclinical models and their potential applications in aminoindan research.
| Model Type | Description | Application for Aminoindan Research |
|---|---|---|
| 3D Cell Cultures/Organoids | Self-assembling, three-dimensional structures derived from stem cells that mimic the architecture and cellular composition of specific organs, such as the brain. j-alz.comnih.govresearchgate.net | Investigating the effects of this compound on neuronal development, synaptic plasticity, and cell survival in a human-like brain environment. |
| Organs-on-a-Chip | Microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the physiology of an organ or organ system. labnews.co.ukhyms.ac.ukmichaeljfox.orgparkinsonsnewstoday.com | Studying the pharmacokinetics, metabolism, and blood-brain barrier penetration of aminoindan derivatives, as well as their impact on neuroinflammation by co-culturing different brain cell types. |
| Transgenic Animal Models | Animals that have been genetically modified to express specific genes related to a human disease, such as the alpha-synuclein gene in a model of Multiple System Atrophy. nih.gov | Evaluating the long-term neuroprotective and disease-modifying efficacy of this compound in a model that recapitulates key aspects of a specific neurodegenerative disease. |
Integration of Omics Technologies (e.g., Genomics, Proteomics) in Preclinical Studies of Aminoindans
The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, is set to revolutionize our understanding of the molecular mechanisms underlying the therapeutic effects of aminoindan derivatives. These high-throughput approaches allow for a comprehensive analysis of the global changes in genes, proteins, and metabolites in response to drug treatment.
A study investigating the effects of chronic treatment with rasagiline in the rat midbrain employed proteomic and genomic analyses. nih.gov The findings revealed significant molecular changes at both the protein and transcriptional levels, impacting pathways related to neuronal differentiation, cell survival and death, metabolism, oxidative stress, and signaling systems. nih.gov This suggests that the neuroprotective effects of rasagiline, and by extension its metabolite aminoindan, are multifaceted and involve the modulation of a wide range of cellular processes.
Future research will likely involve a more targeted application of omics technologies to study this compound specifically:
Transcriptomics: RNA sequencing (RNA-seq) can be used to identify the full spectrum of genes whose expression is altered by this compound in preclinical models of neurodegeneration. This can help to uncover novel signaling pathways and molecular targets.
Proteomics: Advanced mass spectrometry-based proteomics can provide a global view of the changes in protein expression and post-translational modifications in response to treatment. This can help to identify key proteins and protein networks that are modulated by the compound.
Metabolomics: The comprehensive analysis of metabolites can shed light on how this compound affects cellular metabolism and bioenergetics, which are often dysregulated in neurodegenerative diseases.
The integration of these different omics datasets will provide a systems-level understanding of the mechanism of action of aminoindan derivatives, paving the way for the identification of novel biomarkers of drug response and the development of more targeted therapies.
Rational Drug Design Strategies Based on Structural Insights and Binding Modes
Rational drug design, guided by structural biology and computational modeling, will be instrumental in the development of new and improved aminoindan-based therapeutic agents. The crystal structure of monoamine oxidase B (MAO-B) in complex with rasagiline and its analogues has provided valuable insights into the binding modes of these inhibitors. nih.gov
Studies have shown that the aminoindan ring of this compound adopts a different orientation in the MAO-B active site compared to its parent compound, rasagiline. nih.gov Furthermore, the addition of different substituents to the aminoindan scaffold can significantly alter the binding affinity and selectivity for MAO-A and MAO-B. nih.gov For instance, the introduction of a carbamate (B1207046) moiety at the C4 position is well-tolerated and occupies the entrance of the active site cavity, while bulkier substituents at other positions may be less favorable. nih.gov
Future rational drug design strategies will likely focus on:
Structure-Based Drug Design (SBDD): Utilizing the 3D structure of target proteins, such as MAO-B, to design novel inhibitors with improved potency and selectivity. nih.govresearchgate.net This approach can also be used to design compounds that target other relevant proteins implicated in neurodegeneration.
Computational Modeling: Employing computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity and biological activity of novel aminoindan derivatives. researchgate.netnih.govbeilstein-journals.orgresearchgate.net These in silico methods can help to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds.
The overarching goal of these strategies is to design multifunctional ligands that can modulate multiple targets involved in the complex pathology of neurodegenerative diseases.
Development of Novel Analytical Techniques for Stereochemical Purity and Preclinical Metabolic Profiling
The development of advanced analytical techniques is essential for ensuring the stereochemical purity of this compound and for characterizing its metabolic fate in preclinical studies. The stereochemistry of aminoindan derivatives is critical for their biological activity, and even small amounts of an undesired enantiomer can have different pharmacological effects.
Stereochemical Purity: Capillary electrophoresis (CE) has been shown to be an effective method for the separation of the stereoisomers of aminoindan and its derivatives. nih.gov This technique can be used to resolve both the cis- and trans-diastereomers, as well as the enantiomers of each diastereomer, often with the use of a chiral selector like cyclodextrin. nih.gov
Future advancements in this area may include:
The development of novel chiral stationary phases for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) to achieve even more efficient and high-throughput enantioselective separations.
The application of advanced detection methods, such as mass spectrometry (MS) coupled with chiral separation techniques, to provide highly sensitive and specific quantification of each stereoisomer.
Preclinical Metabolic Profiling: Understanding the metabolic profile of this compound is crucial for predicting its efficacy and potential for drug-drug interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous determination of a parent drug and its metabolites in biological matrices such as plasma. nih.gov A study on the in vivo metabolism of N-methyl-2-aminoindane in mice using high-resolution mass spectrometry (LC-HRMS) identified several metabolites, including 2-aminoindane and various hydroxylated and conjugated forms. nih.govnih.gov
Future research in this area will likely focus on:
The use of high-resolution mass spectrometry to identify and characterize novel metabolites of this compound in various preclinical models.
The application of metabolomics approaches to obtain a comprehensive understanding of the metabolic pathways affected by the compound.
The development of in silico tools to predict the metabolic fate of new aminoindan derivatives, which can guide the design of compounds with improved pharmacokinetic properties. nih.gov
Investigation of Unexplored Biochemical Pathways Influenced by Aminoindan Derivatives
A growing body of evidence suggests that the neuroprotective effects of aminoindan derivatives extend beyond the inhibition of MAO-B. nih.govresearchgate.netdrugbank.com The metabolite aminoindan, which does not inhibit MAO-B, has been shown to be neuroprotective in its own right. nih.govrasagiline.com This indicates that these compounds influence other biochemical pathways that are critical for neuronal survival.
One such pathway that has been identified is the Protein Kinase C (PKC)-Mitogen-Activated Protein (MAP) kinase signaling cascade. nih.govrasagiline.com Studies have shown that the neuroprotective activity of rasagiline is blocked by an inhibitor of the ERK pathway, a downstream component of the PKC-MAP kinase pathway. nih.govrasagiline.com Furthermore, aminoindan has been shown to increase the levels of the pro-survival PKC epsilon isoform. nih.gov
Future research should aim to identify and characterize other unexplored biochemical pathways that are modulated by this compound and related compounds. Potential areas of investigation include:
Neurotrophic Factor Signaling: Investigating whether aminoindan derivatives can modulate the expression or signaling of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are known to promote neuronal survival and plasticity.
Anti-inflammatory Pathways: Exploring the potential of aminoindan derivatives to modulate neuroinflammatory processes, which are increasingly recognized as a key component of neurodegenerative diseases.
Mitochondrial Function: Given the central role of mitochondrial dysfunction in neurodegeneration, it would be valuable to investigate whether aminoindan derivatives can directly impact mitochondrial bioenergetics, dynamics, and quality control mechanisms.
Regulation of Protein Aggregation: Investigating whether these compounds can influence the aggregation of misfolded proteins, such as alpha-synuclein and amyloid-beta, which are hallmarks of Parkinson's and Alzheimer's disease, respectively.
By exploring these and other novel biochemical pathways, researchers can gain a more complete understanding of the therapeutic potential of this compound and pave the way for the development of innovative treatments for a range of devastating neurodegenerative disorders.
Q & A
Q. What guidelines ensure rigorous literature review and citation practices for studies on this compound?
- Methodological Answer : Prioritize primary literature from PubMed/Scopus using keywords: "rasagiline," "aminoindan derivatives," "MAO-B inhibitors." Exclude non-peer-reviewed sources. Use citation managers (EndNote/Zotero) to track references and adhere to ACS style for formatting .
Data Presentation and Reproducibility
- Raw vs. Processed Data : Include processed data (e.g., dose-response curves, statistical summaries) in the main text. Deposit raw datasets (HPLC chromatograms, NMR spectra) in supplementary materials or repositories like Figshare .
- Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 mg for balances) and biological variability (CV% for triplicates). Use error propagation formulas for derived parameters (e.g., IC₅₀) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
